molecular formula C11H15Cl3N2O B6148805 1-(3,5-dichloro-4-methoxyphenyl)piperazine hydrochloride CAS No. 321132-20-1

1-(3,5-dichloro-4-methoxyphenyl)piperazine hydrochloride

Cat. No. B6148805
CAS RN: 321132-20-1
M. Wt: 297.6
InChI Key:
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Description

1-(3,5-Dichloro-4-methoxyphenyl)piperazine hydrochloride (DCMPH) is a chemical compound that is used in a variety of scientific applications. DCMPH is a white crystalline solid that is soluble in water and is widely used in laboratory experiments. It has a melting point of 114-116°C and a boiling point of 188-190°C. DCMPH has a wide range of applications in scientific research due to its versatility and relatively low toxicity.

Mechanism of Action

1-(3,5-dichloro-4-methoxyphenyl)piperazine hydrochloride acts as an acid catalyst in the reaction of 3,5-dichloroaniline and 4-methoxybenzaldehyde. The reaction produces a white solid that is then purified by recrystallization from aqueous ethanol. The reaction is catalyzed by the presence of hydrochloric acid and results in the formation of a white crystalline solid.
Biochemical and Physiological Effects
1-(3,5-dichloro-4-methoxyphenyl)piperazine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase and to inhibit the activity of the enzyme monoamine oxidase. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2. In addition, 1-(3,5-dichloro-4-methoxyphenyl)piperazine hydrochloride has been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the metabolism of melanin.

Advantages and Limitations for Lab Experiments

1-(3,5-dichloro-4-methoxyphenyl)piperazine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and is readily available. It is also relatively non-toxic and has a low melting point. However, 1-(3,5-dichloro-4-methoxyphenyl)piperazine hydrochloride is also sensitive to light and air and must be stored in a cool, dark place. It is also highly flammable and must be handled with caution.

Future Directions

In the future, 1-(3,5-dichloro-4-methoxyphenyl)piperazine hydrochloride could be used in the development of new materials with unique properties. It could also be used in the synthesis of peptides and proteins, as well as in the synthesis of pharmaceuticals and agrochemicals. It could also be used in the synthesis of polymers and in the development of new catalysts. In addition, 1-(3,5-dichloro-4-methoxyphenyl)piperazine hydrochloride could be used in the development of new drugs and in the synthesis of new drugs with unique properties. Finally, 1-(3,5-dichloro-4-methoxyphenyl)piperazine hydrochloride could be used in the development of new methods of drug delivery and in the development of new methods of drug targeting.

Synthesis Methods

1-(3,5-dichloro-4-methoxyphenyl)piperazine hydrochloride can be synthesized in a variety of ways. The most common method is by the reaction of 3,5-dichloroaniline and 4-methoxybenzaldehyde in the presence of hydrochloric acid. This reaction produces a white solid that is then purified by recrystallization from aqueous ethanol. Other methods of synthesis include the reaction of 3,5-dichloroaniline and 4-methoxybenzyl alcohol in the presence of hydrochloric acid and the reaction of 3,5-dichloroaniline and 4-methoxybenzyl chloride in the presence of sodium hydroxide.

Scientific Research Applications

1-(3,5-dichloro-4-methoxyphenyl)piperazine hydrochloride has a wide range of applications in scientific research. It is used in organic synthesis as an intermediate in the synthesis of a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. 1-(3,5-dichloro-4-methoxyphenyl)piperazine hydrochloride is also used in the synthesis of polymers and in the development of new materials. It is also used in the synthesis of peptides and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-dichloro-4-methoxyphenyl)piperazine hydrochloride involves the reaction of 3,5-dichloro-4-methoxyaniline with piperazine in the presence of a suitable solvent and catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3,5-dichloro-4-methoxyaniline", "piperazine", "solvent", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3,5-dichloro-4-methoxyaniline and piperazine in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as palladium on carbon or Raney nickel to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours to allow the reaction to proceed.", "Step 4: After completion of the reaction, cool the reaction mixture and filter off any solid impurities.", "Step 5: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the product.", "Step 6: Isolate the product by filtration, washing with a suitable solvent, and drying under vacuum." ] }

CAS RN

321132-20-1

Product Name

1-(3,5-dichloro-4-methoxyphenyl)piperazine hydrochloride

Molecular Formula

C11H15Cl3N2O

Molecular Weight

297.6

Purity

95

Origin of Product

United States

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